4-(Azetidin-2-yl)benzonitrile hydrochloride
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Overview
Description
4-(Azetidin-2-yl)benzonitrile hydrochloride is a chemical compound with the molecular formula C10H11ClN2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and benzonitrile, an aromatic nitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-2-yl)benzonitrile hydrochloride typically involves the reaction of azetidine with benzonitrile under specific conditions. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-2-yl)benzonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
4-(Azetidin-2-yl)benzonitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Azetidin-2-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-(Azetidin-3-yl)benzonitrile hydrochloride: Similar in structure but with the azetidine ring at a different position.
3-(Benzyloxy)azetidine hydrochloride: Contains a benzyloxy group instead of a nitrile group.
3-(3-Methoxyphenyl)azetidine hydrochloride: Contains a methoxyphenyl group instead of a nitrile group.
Uniqueness
4-(Azetidin-2-yl)benzonitrile hydrochloride is unique due to its specific structural arrangement, which can lead to different reactivity and interactions compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H11ClN2 |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
4-(azetidin-2-yl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c11-7-8-1-3-9(4-2-8)10-5-6-12-10;/h1-4,10,12H,5-6H2;1H |
InChI Key |
KDIPKGMNYNYKHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC=C(C=C2)C#N.Cl |
Origin of Product |
United States |
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